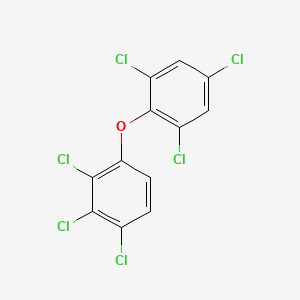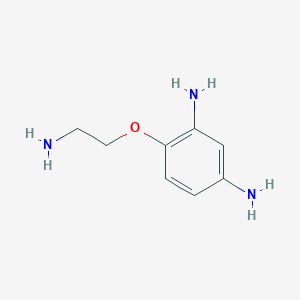
3H-1,3-benzoxazole-2-thione;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,3-benzoxazole-2-thione;cyclohexanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 3H-1,3-benzoxazole-2-thione, typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and yield of the reactions . These methods allow for the production of benzoxazole derivatives with high purity and in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3H-1,3-benzoxazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions of benzoxazole derivatives can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3H-1,3-benzoxazole-2-thione can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3H-1,3-benzoxazole-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: These compounds are used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3H-1,3-benzoxazole-2-thione involves its interaction with various molecular targets and pathways. The planar structure of the benzoxazole scaffold allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions . The oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzoxazole
- 5-Methoxybenzoxazole-2-thiol
- 2-Aminobenzimidazole
- 2-Methylbenzoxazole
Uniqueness
3H-1,3-benzoxazole-2-thione stands out due to its unique combination of a benzoxazole ring with a thione group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial and anticancer activities compared to other benzoxazole derivatives .
Properties
CAS No. |
110072-45-2 |
|---|---|
Molecular Formula |
C13H18N2OS |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3H-1,3-benzoxazole-2-thione;cyclohexanamine |
InChI |
InChI=1S/C7H5NOS.C6H13N/c10-7-8-5-3-1-2-4-6(5)9-7;7-6-4-2-1-3-5-6/h1-4H,(H,8,10);6H,1-5,7H2 |
InChI Key |
WVXVBXPAVFKNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
